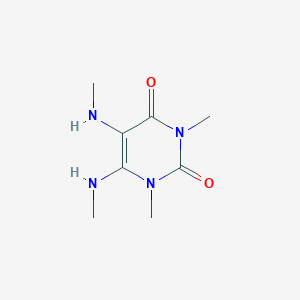
1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethyluracil and methylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.
Catalysts and Solvents: Catalysts and solvents may be used to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new alkyl or aryl groups.
Scientific Research Applications
1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA/RNA Interaction: The compound may interact with nucleic acids, influencing gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluracil: A precursor in the synthesis of the target compound.
5,6-Diaminouracil: A related compound with similar structural features.
Methylated Pyrimidines: Other methylated pyrimidine derivatives with comparable properties.
Uniqueness
1,3-Dimethyl-5,6-bis(methylamino)pyrimidine-2,4(1h,3h)-dione is unique due to its specific substitution pattern and the presence of both methyl and methylamino groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
31595-87-6 |
|---|---|
Molecular Formula |
C8H14N4O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1,3-dimethyl-5,6-bis(methylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H14N4O2/c1-9-5-6(10-2)11(3)8(14)12(4)7(5)13/h9-10H,1-4H3 |
InChI Key |
SJJDUOKLGVWTOT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(N(C(=O)N(C1=O)C)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


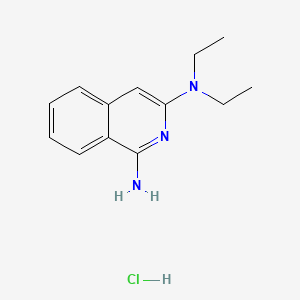
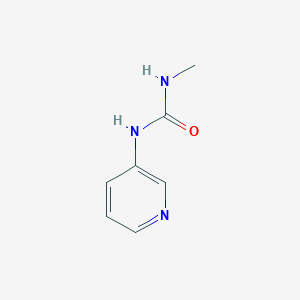

![[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride](/img/structure/B14675283.png)
stannane](/img/structure/B14675285.png)
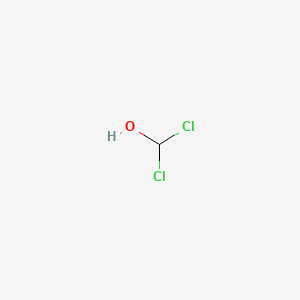
![N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline](/img/structure/B14675298.png)
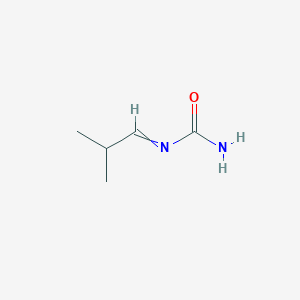

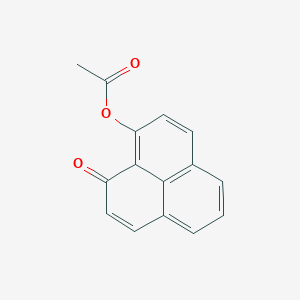
![6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14675328.png)
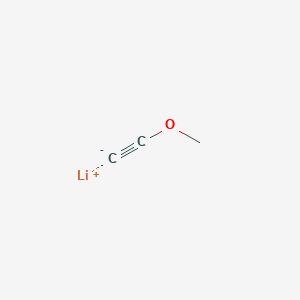
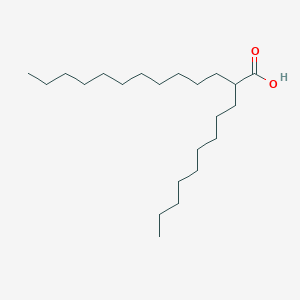
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)
